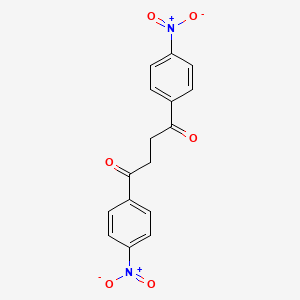

1,4-Bis(4-nitrophenyl)butane-1,4-dione

Overview

Description

1,4-Bis(4-nitrophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . It is characterized by the presence of two nitrophenyl groups attached to a butane-1,4-dione backbone. This compound is typically used in research and development settings and is known for its solid appearance and stability under dry, sealed conditions at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-nitrophenyl)butane-1,4-dione typically involves the reaction of 4-nitrobenzaldehyde with a suitable dione precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-nitrophenyl)butane-1,4-dione undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Reduction: Formation of 1,4-Bis(4-aminophenyl)butane-1,4-dione.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

1,4-Bis(4-nitrophenyl)butane-1,4-dione serves as a versatile building block in synthetic organic chemistry. Its structure allows it to participate in various reactions that lead to the formation of complex organic molecules. Notably, it can be used in:

- Synthesis of Diketones : The compound can undergo reactions such as aldol condensation and Michael addition to synthesize other diketones and related compounds .

- Electrophilic Substitution Reactions : The electron-withdrawing nitro groups enhance the electrophilicity of the aromatic rings, making them more reactive towards nucleophiles .

Medicinal Chemistry

The biological activities of this compound have been explored extensively:

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanisms include oxidative stress and modulation of signaling pathways .

- Antimicrobial Properties : Some studies have suggested that derivatives of this compound could possess antimicrobial activity, making them candidates for further development as therapeutic agents .

Case Study: Anticancer Mechanism

A study demonstrated that this compound could induce cell death in specific cancer cell lines through the activation of caspases and the generation of reactive oxygen species (ROS) . This highlights its potential for use in cancer therapeutics.

Materials Science

In materials science, this compound has been investigated for its properties in:

- Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its reactivity allows for the formation of polymers with enhanced thermal stability and mechanical properties .

- Dyes and Pigments : Due to its chromophoric nature, it can be incorporated into dyes and pigments for various applications in textiles and coatings .

Mechanism of Action

The mechanism of action of 1,4-Bis(4-nitrophenyl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to changes in cellular function. The exact pathways and targets involved can vary based on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(4-aminophenyl)butane-1,4-dione: A reduced derivative of 1,4-Bis(4-nitrophenyl)butane-1,4-dione with amine groups instead of nitro groups.

1,4-Bis(4-methoxyphenyl)butane-1,4-dione: A similar compound with methoxy groups instead of nitro groups.

1,4-Bis(4-chlorophenyl)butane-1,4-dione: A related compound with chloro groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications and applications in various fields .

Biological Activity

1,4-Bis(4-nitrophenyl)butane-1,4-dione is a synthetic organic compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is C₁₄H₁₂N₂O₄, and it has a molecular weight of 328.28 g/mol. The unique structure features two para-nitrophenyl groups attached to a butane-1,4-dione backbone, which enhances its reactivity and biological interactions.

Antiparasitic Activity

Research indicates that this compound exhibits trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of nitro groups is crucial for its interaction with biological targets, enhancing its potential as a therapeutic agent in treating parasitic infections.

The compound's biological activity can be attributed to several mechanisms:

- Formation of Adducts : It interacts with proteins and nucleic acids, forming adducts that may disrupt normal cellular functions.

- Oxidative Stress Induction : It can induce oxidative stress in cells, leading to apoptosis in cancer cells through various signaling pathways.

- Modulation of Metabolic Pathways : The compound influences metabolic pathways, which may contribute to its anticancer properties.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Two para-nitrophenyl groups | Antiparasitic against Trypanosoma cruzi; potential anticancer activity |

| 1,4-Diphenylbutane-1,4-dione | Two phenyl groups | Limited biological activity |

| 1,4-Bis(3-nitrophenyl)butane-1,4-dione | Nitro groups at different positions | Potentially different biological activity |

| 1,3-Bis(4-nitrophenyl)propane-1,3-dione | Shorter carbon chain | Different reactivity profile |

Case Study: Anticancer Potential

A study conducted on the compound's ability to induce apoptosis in cancer cells demonstrated that it significantly increased oxidative stress levels. This effect was measured through various assays assessing cell viability and apoptosis markers. The findings suggested that the compound could be developed as an anticancer agent due to its ability to target cancer cell metabolism effectively.

Synthesis and Applications

The synthesis of this compound has been achieved through several methods:

- Cross Aldol Condensation : This method involves the reaction of substituted acetophenones followed by dehydrobromination processes .

- Biocatalyzed Reactions : Enzymatic reduction methods have also been explored to produce this compound with high selectivity and yield .

The compound's applications span across pharmaceuticals and materials science due to its enhanced reactivity attributed to the nitro groups.

Properties

IUPAC Name |

1,4-bis(4-nitrophenyl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOYTFFEUUYRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548755 | |

| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108791-66-8 | |

| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.